5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyridazine core, which is a five-membered ring containing two nitrogen atoms, and an amino-substituted piperidine group. Its structural uniqueness positions it as a candidate for various therapeutic applications, particularly in the treatment of neurological disorders and cancer.
The compound can be synthesized through various chemical methods, which have been explored in recent literature. Research articles and patents provide insights into its synthesis and applications, highlighting its relevance in drug discovery and development.
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol belongs to the category of heterocyclic compounds, specifically pyridazines. It is classified based on its functional groups, which include an amino group and a hydroxyl group, contributing to its biological activity.
The synthesis of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol can be achieved through several methods, including cyclocondensation reactions. One notable approach involves the reaction of 4-amino-piperidine with pyridazine derivatives under specific conditions to yield the target compound.
Technical Details:
For example, a recent study demonstrated that using ammonium acetate as an additive in acetic acid solvent significantly improved the yield of related pyridazine derivatives through a similar synthetic pathway .
The molecular structure of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol consists of:
The molecular formula can be represented as C10H14N4O, with a molecular weight of approximately 206.25 g/mol. The compound's structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol participates in various chemical reactions due to its functional groups. Key reactions include:
Technical Details:
The reactivity of this compound can be exploited in multi-step synthesis processes to develop more complex pharmaceutical agents .
The mechanism by which 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes relevant to neurological pathways or cancer cell proliferation.
Preliminary studies suggest that compounds similar to 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol exhibit inhibitory effects on certain kinases implicated in cancer progression, indicating potential anti-cancer properties .
Quantitative analyses using High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability under various conditions.
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol has potential applications in:
Recent research emphasizes its role in drug discovery, particularly for compounds that exhibit significant biological activity against pathogens like Mycobacterium tuberculosis .
The retrosynthetic disconnection of 5-(4-aminopiperidin-1-yl)pyridazin-3-ol reveals two primary synthons: a halogenated pyridazinone (e.g., 5-chloro- or 3,5-dichloropyridazinone) and a 4-aminopiperidine building block. The C–N bond between these fragments is formed via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. The 4-aminopiperidine moiety requires orthogonal N-protection (Boc, Cbz, or arylsulfonyl groups) to prevent undesired side reactions during hybridization. The pyridazinone component is derived from maleic anhydride or furan via [4+2] cycloadditions followed by hydrazine ring closure [1] [8]. Critical disconnections include:
Table 1: Key Synthons and Their Synthetic Origins
Synthon | Precursor | Synthetic Route |
---|---|---|
Halogenated pyridazinone | Maleic anhydride | Cycloaddition/hydrazine functionalization |
4-Aminopiperidine | Piperidin-4-one | Reductive amination or azide reduction |
C–N linkage | – | SNAr or metal-catalyzed coupling |
Hybridization strategies center on nucleophilic displacement at C5 of the pyridazinone ring by the piperidine nitrogen. Electron-deficient pyridazinones (e.g., 3,5-dichloropyridazin-4-one) undergo regioselective SNAr at C5 with 4-Boc-aminopiperidine in acetonitrile at 80–100°C, achieving 70–85% yields. Competitive O-alkylation is suppressed using aprotic polar solvents [8]. Alternative routes employ transition metal catalysis (Pd or Cu) for halogenated pyridazinones with sterically hindered piperidines. For example, Buchwald-Hartwig amination of 5-bromopyridazin-3-ol with N-Boc-4-aminopiperidine using Pd(dba)₂/Xantphos affords 75–92% yields under milder conditions (60°C) [5] [6].
Challenges include:
Palladium catalysis dominates for sterically congested substrates. Pd₂(dba)₃ with sterically demanding ligands (e.g., DavePhos or BrettPhos) enables coupling of 2-substituted 4-aminopiperidines with 5-bromopyridazinones at 50–70°C, achieving >90% conversion. Copper-catalyzed methods (CuI/1,10-phenanthroline) are cost-effective for electron-poor pyridazinones but require higher temperatures (100–120°C) [5] [6].
Table 2: Catalytic Systems for C–N Bond Formation
Catalyst System | Conditions | Yield (%) | Limitations |
---|---|---|---|
Pd₂(dba)₃/BrettPhos | KOtBu, toluene, 70°C | 85–92 | Sensitive to steric bulk |
CuI/1,10-phenanthroline | Cs₂CO₃, DMSO, 110°C | 65–78 | Moderate regioselectivity |
Rh₂(S-TCPTAD)₄ (C–H activation) | CH₂Cl₂, rt | 70–83 | Requires directing groups |
Rhodium-catalyzed C–H amination offers an alternative by functionalizing piperidine at C2/C4, followed by pyridazine coupling. Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) insert carbenes into piperidine C–H bonds, enabling direct access to substituted intermediates [6].
Stereocontrol at C4 of the piperidine ring is achieved via:
Axial chirality in the piperidine ring influences pharmacological activity; trans-configured 4-amino groups enhance target binding affinity in kinase inhibitors [4].
Table 3: Stereoselective Synthesis Strategies
Method | Conditions | Stereochemical Outcome | dr/ee |
---|---|---|---|
Chiral auxiliary | NaBH₄, MeOH, 0°C | trans-4-Amino | dr >20:1 |
Ir/(S)-BINAP hydrogenation | H₂ (50 psi), CH₂Cl₂, rt | cis-4-Amino | 90–98% ee |
Rh₂(R-TCPTAD)₄ C–H insertion | CH₂Cl₂, 40°C | Axial chirality | dr 11:1 |
Solvent-free mechanochemistry enables direct coupling of piperidines and pyridazinones via ball-milling, reducing reaction times from hours to 20 minutes and eliminating DMF/DMSO [3] [7]. Photoredox catalysis using Ru(bpy)₃Cl₂ facilitates C–N coupling at room temperature in water, achieving 80–88% yields with excellent atom economy [3]. Multi-component reactions (MCRs) streamline synthesis: for example, in-situ generation of pyridazinone from furan, maleimide, and hydrazine, followed by coupling with 4-aminopiperidine in one pot (65% overall yield) [3] [8].
Mixed oxide catalysts (e.g., MgO-ZrO₂) promote both reductive amination of piperidin-4-one and SNAr coupling, enabling a two-step telescoped process with 70% overall yield and 99% reduction in organic solvent use [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1